The molecular formula of 1-(4-Oxocyclohexyl)imidazolidin-2-one is , with a molecular weight of approximately 170.22 g/mol. It is identified by the CAS number 67357-56-6 and has been documented in various chemical databases, including PubChem and ChemSpider . This compound belongs to the class of oxo-imidazolidinones, which are derivatives of imidazolidinone featuring a ketone functional group.
The synthesis of 1-(4-Oxocyclohexyl)imidazolidin-2-one can be achieved through several synthetic routes, typically involving the condensation of appropriate starting materials. A common method involves:
The precise reaction parameters, such as temperature and duration, may vary based on specific laboratory conditions and desired yields.
The molecular structure of 1-(4-Oxocyclohexyl)imidazolidin-2-one features a five-membered imidazolidine ring fused with a cyclohexanone moiety. Key structural aspects include:
C1CC(=O)CCC1N2CCNC2=O
, which encapsulates its structural features succinctly .The compound's structure can be further analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of atoms.
1-(4-Oxocyclohexyl)imidazolidin-2-one exhibits reactivity typical of imidazolidinones, including:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize side products.
The mechanism of action for compounds like 1-(4-Oxocyclohexyl)imidazolidin-2-one often involves:
Experimental data from pharmacological studies would be necessary to elucidate specific interactions with biological targets, which could include binding affinity measurements and activity assays.
The potential applications for 1-(4-Oxocyclohexyl)imidazolidin-2-one span various fields:
The compound's synthetic utility stems from orthogonal reactivity at three distinct sites:
Table 1: Key Synthetic Transformations of 1-(4-Oxocyclohexyl)imidazolidin-2-one
Reaction Site | Transformation | Medicinal Chemistry Application |
---|---|---|
Cyclohexanone C=O | Reductive amination | Introduction of basic amines for salt formation |
Cyclohexanone C=O | Wittig olefination | Synthesis of exocyclic alkenes for cross-coupling |
Imidazolidinone N | Alkylation | Modulation of logP and membrane permeability |
Imidazolidinone N | Acylation | Prodrug strategy via esterase-labile linkages |
A pivotal application is its incorporation into chemokine receptor antagonists, particularly CCR5-targeting compounds for inflammatory and infectious diseases. The scaffold's conformational flexibility allows optimal positioning of pharmacophores within the receptor's helical bundle, while the imidazolidinone carbonyl forms critical hydrogen bonds with Thr195 and Glu283 residues [5]. In isocitrate dehydrogenase 1 (IDH1) inhibitor development, the scaffold serves as a core structure where the cyclohexanone carbonyl interacts with key residues in the mutant enzyme's allosteric site, demonstrating its utility in oncology-targeted therapies [4].
The pharmacological significance arises from synergistic effects between both structural components:
Table 2: Structural Contributions to Pharmacological Activity
Structural Element | Biophysical Property | Target Interaction Examples |
---|---|---|
Cyclohexanone C=O | Hydrogen-bond acceptor | Serine residues in catalytic triads |
Imidazolidinone C=O (C2) | Strong hydrogen-bond acceptor | Backbone NH in kinase hinge regions |
Imidazolidinone N-H | Hydrogen-bond donor | Asp/Glu side chains in GPCRs |
Chair conformation | Stereochemical control | Enantioselective binding to chiral sites |
This scaffold is prioritized in combinatorial chemistry for structurally diverse libraries due to:
Table 3: Building Blocks in Library Synthesis
Reaction Site | Building Block Class | Yield Range (%) | Biological Screening Targets |
---|---|---|---|
N-1 (Imidazolidinone) | Heteroaryl halides | 55-81 | Kinases, Nuclear receptors |
C-4 (Cyclohexanone) | Organometallic reagents | 60-75 | GPCRs, Ion channels |
Both sites | Bifunctional linkers | 40-68 | PROTACs, Bivalent inhibitors |
Notably, patent WO2013107291A1 utilizes this scaffold in combinatorial libraries targeting mutant IDH1 inhibition, demonstrating ≥10-fold potency improvements over monocyclic analogs [4]. Similarly, WO2007022371A2 employs it in CCR5 antagonist libraries, highlighting its versatility across target classes [5].
Despite its utility, significant research gaps persist:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1